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Compound of Interest

Compound Name: 2-Ethyl-5-methylphenol

Cat. No.: B1664077

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
5-methylphenol (CAS No: 1687-61-2), a significant aromatic compound utilized in various
research and development applications, including as a potential biomarker in certain cereals.[1]
This document is intended for researchers, scientists, and professionals in drug development,
offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a visual
workflow for analytical procedures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-Ethyl-5-
methylphenol.

Nuclear Magnetic Resonance (NMR) Data
1H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (ppm) Multiplicity Assighment
6.88 d Ar-H

6.64 d Ar-H

6.59 S Ar-H

4.55 S OH

2.60 q CH:

2.22 S Ar-CHs

1.21 t CH2-CHs

13C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (ppm) Assignment

151.0 C-OH

137.9 C-CHs (Aromatic)
129.0 C-H (Aromatic)

127.3 C-CH2CHs (Aromatic)
121.2 C-H (Aromatic)

115.8 C-H (Aromatic)

22.9 -CH2-

20.8 Ar-CHs

14.2 -CHs (Ethyl)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Description of Vibration
3400-3200 O-H stretch (broad, H-bonded)
3100-3000 C-H stretch (aromatic)
2965-2850 C-H stretch (aliphatic)
1600-1585 C=C stretch (aromatic ring)
1500-1400 C=C stretch (aromatic ring)
1260-1000 C-O stretch

900-675 C-H bend (out-of-plane aromatic)

Mass Spectrometry (MS) Data

The mass spectrum of 2-Ethyl-5-methylphenol was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS) with electron ionization (El).

m/z Relative Intensity (%) Putative Fragment
136 31.90 [M]* (Molecular lon)
121 99.99 [M-CHs]*

91 18.50 [C7HA]*

39 14.00 [C3Hs]*

27 11.20 [C2Hs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized for phenolic compounds and are adaptable for 2-Ethyl-5-
methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation
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o Approximately 5-10 mg of solid 2-Ethyl-5-methylphenol is accurately weighed and
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in
a clean, dry vial.[2][3]

e The solution is then transferred to a 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the
solution to provide a chemical shift reference at 0.00 ppm.[2]

e The tube is capped and gently agitated to ensure a homogeneous solution.

1.2. *H NMR Spectroscopy Protocol

e The prepared NMR tube is placed in the spectrometer's probe.

e The magnetic field is locked onto the deuterium signal of the solvent.

e The magnetic field homogeneity is optimized through a process called shimming.
o A standard one-pulse *H NMR experiment is performed.

» To confirm the hydroxyl proton signal, a "D20 shake" experiment can be conducted by
adding a drop of deuterium oxide (D20) to the NMR tube, shaking, and re-acquiring the
spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium
exchange.[4]

1.3. 3C NMR Spectroscopy Protocol

¢ Using the same sample prepared for 1H NMR, the spectrometer is tuned to the 13C
frequency.

o A standard proton-decoupled 13C NMR experiment is performed to obtain a spectrum with
singlets for each unique carbon atom.[5]

e Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be
used to differentiate between CH, CHz, and CHs groups.

Fourier-Transform Infrared (FTIR) Spectroscopy
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2.1. Sample Preparation (Solid Sample)

e A small amount of solid 2-Ethyl-5-methylphenol is finely ground into a powder using an
agate mortar and pestle.

e The powdered sample is then prepared as a KBr (potassium bromide) pellet. A small amount
of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk using a
hydraulic press.

 Alternatively, a thin film can be prepared by dissolving a small amount of the solid in a
volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the
solvent to evaporate.

2.2. FTIR Spectroscopy Protocol

» Abackground spectrum of the empty sample compartment (or the pure KBr pellet/salt plate)
is recorded.

e The prepared sample is placed in the spectrometer's sample holder.
e The infrared spectrum is recorded, typically in the range of 4000 to 400 cm~1.

e The background spectrum is automatically subtracted from the sample spectrum to yield the
final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation

o Adilute solution of 2-Ethyl-5-methylphenol is prepared in a volatile organic solvent, such as
dichloromethane or methanol.[6]

o For some applications, derivatization (e.qg., silylation) may be performed to increase the
volatility and thermal stability of the analyte.[5]

3.2. GC-MS Protocol
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e Asmall volume (typically 1 pL) of the prepared sample solution is injected into the gas
chromatograph.[6]

e The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium)
onto a capillary column.[6][7]

e The column temperature is programmed to increase over time, separating the components
of the sample based on their boiling points and interactions with the column's stationary
phase.[7]

o As 2-Ethyl-5-methylphenol elutes from the column, it enters the mass spectrometer.

 In the ion source, the molecules are bombarded with electrons (electron ionization, El),
causing them to ionize and fragment.[3]

e The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the
mass analyzer.

» Adetector records the abundance of each fragment, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like 2-Ethyl-5-methylphenol.
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General Workflow for Spectroscopic Analysis of 2-Ethyl-5-methylphenol

Solid Sample
(2-Ethyl-5-methylphenol)

NMR Path [R Path MS Path

Dissolve in Prepare KBr Pellet Dissolve in
Deuterated Solvent or Thin Film Volatile Solvent
1H NMR Analysis 13C NMR Analysis FTIR Analysis GC-MS Analysis

Data Interpretation
and Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR, IR, and MS analysis of 2-Ethyl-5-methylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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